molecular formula C5H6BrClN2O B2870730 (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol CAS No. 2260932-68-9

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol

Cat. No.: B2870730
CAS No.: 2260932-68-9
M. Wt: 225.47
InChI Key: SBKTWATZLWGKQR-UHFFFAOYSA-N
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Description

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with its unique structure, is used in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-5-chloro-1-methylpyrazole with formaldehyde in the presence of a base to yield the desired methanol derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents, along with stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is utilized in diverse scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-5-chloro-1-methylpyrazole): Lacks the methanol group, leading to different reactivity and applications.

    (4-Bromo-5-chloro-1-methylpyrazol-3-yl)ethanol: Similar structure but with an ethanol group, affecting its solubility and reactivity.

    (4-Bromo-5-chloro-1-methylpyrazol-3-yl)amine: Contains an amine group, leading to different biological activities.

Uniqueness

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. Its methanol group also provides additional sites for chemical modification, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

(4-bromo-5-chloro-1-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKTWATZLWGKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CO)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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